Trametinib, desacetyl is a derivative of trametinib, a small molecule that acts as a reversible inhibitor of mitogen-activated extracellular signal-regulated kinase 1 and 2 (MEK1 and MEK2). It is primarily utilized in the treatment of certain types of cancer, particularly those associated with BRAF mutations, such as melanoma. Trametinib inhibits the RAS-RAF-MEK-ERK signaling pathway, which is crucial for cell proliferation and survival in cancer cells. This compound has gained attention due to its efficacy in combination therapies, particularly with BRAF inhibitors like dabrafenib .
Source: Trametinib was developed by GlaxoSmithKline and is marketed under the trade name Mekinist. The compound is derived from the parent compound trametinib through metabolic processes involving deacetylation .
Classification: Trametinib, desacetyl is classified as an antineoplastic agent and falls under the category of targeted therapies aimed at specific molecular targets involved in cancer progression.
The synthesis of trametinib, desacetyl typically involves the metabolic conversion of trametinib itself. The primary method for its formation is through enzymatic deacetylation, which can be mediated by carboxylesterases and other hydrolytic enzymes present in biological systems. This process results in the removal of the acetyl group from trametinib, yielding trametinib, desacetyl as a metabolite .
Trametinib, desacetyl retains a similar molecular structure to its parent compound trametinib but lacks the acetyl functional group.
Trametinib, desacetyl participates in various biochemical reactions primarily related to its role as an inhibitor of MEK kinases.
Trametinib, desacetyl exerts its therapeutic effects by selectively inhibiting MEK1 and MEK2 kinases within the RAS-RAF-MEK-ERK signaling pathway.
Research indicates that trametinib has IC50 values (the concentration required to inhibit 50% of the enzyme activity) ranging from 0.7 to 11 nM for various targets within this pathway .
Trametinib, desacetyl primarily finds application in oncology:
CAS No.: 6784-38-9
CAS No.: 13431-34-0
CAS No.: 16656-02-3
CAS No.: 13111-79-0
CAS No.: